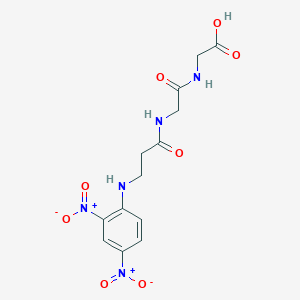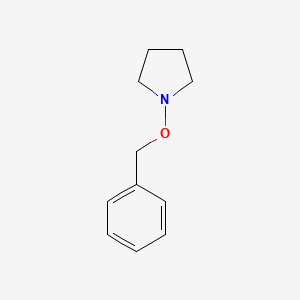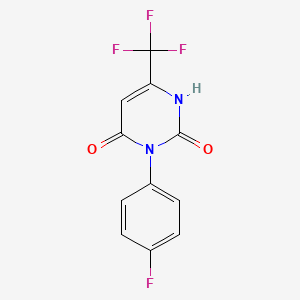![molecular formula C4H11ClS2 B14663863 Dimethyl[(methylsulfanyl)methyl]sulfanium chloride CAS No. 37539-98-3](/img/structure/B14663863.png)
Dimethyl[(methylsulfanyl)methyl]sulfanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylthiomethyl-dimethylsulfonium chloride is an organosulfur compound that features a sulfonium ion. This compound is notable for its role in organic synthesis, particularly in the formation of sulfur ylides, which are valuable intermediates in various chemical reactions. The presence of the sulfonium ion makes it a highly reactive species, capable of participating in a range of chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylthiomethyl-dimethylsulfonium chloride can be synthesized through the reaction of dimethyl sulfide with chloromethyl methyl sulfide in the presence of a strong base. The reaction typically proceeds under mild conditions, making it a convenient method for preparing this compound .
Industrial Production Methods
In industrial settings, the production of methylthiomethyl-dimethylsulfonium chloride often involves the use of large-scale reactors where the reagents are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methylthiomethyl-dimethylsulfonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonium ion acts as a leaving group.
Cyclopropanation: In the presence of enones, it can form cyclopropanes through the Corey-Chaykovsky reaction.
Common Reagents and Conditions
Common reagents used in reactions with methylthiomethyl-dimethylsulfonium chloride include strong bases such as sodium hydride or potassium tert-butoxide. These reactions often occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving methylthiomethyl-dimethylsulfonium chloride include epoxides, aziridines, and cyclopropanes, depending on the specific reaction conditions and substrates used .
Applications De Recherche Scientifique
Methylthiomethyl-dimethylsulfonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur ylides and subsequent transformations.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mécanisme D'action
The mechanism of action of methylthiomethyl-dimethylsulfonium chloride involves the formation of sulfur ylides through the deprotonation of the sulfonium ion. These ylides can then participate in nucleophilic addition reactions with carbonyl compounds, leading to the formation of epoxides or aziridines. The sulfonium ion acts as a good leaving group, facilitating these transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylsulfonium methylide: Another sulfur ylide used in similar reactions.
Trimethylsulfonium iodide: A related sulfonium salt used in the generation of sulfur ylides.
Dimethyloxosulfonium methylide:
Uniqueness
Methylthiomethyl-dimethylsulfonium chloride is unique due to its specific reactivity and the ease with which it can be synthesized under mild conditions. Its ability to form a variety of products through different reaction pathways makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
37539-98-3 |
|---|---|
Formule moléculaire |
C4H11ClS2 |
Poids moléculaire |
158.7 g/mol |
Nom IUPAC |
dimethyl(methylsulfanylmethyl)sulfanium;chloride |
InChI |
InChI=1S/C4H11S2.ClH/c1-5-4-6(2)3;/h4H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
TWNBYHVOHJTBIB-UHFFFAOYSA-M |
SMILES canonique |
CSC[S+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


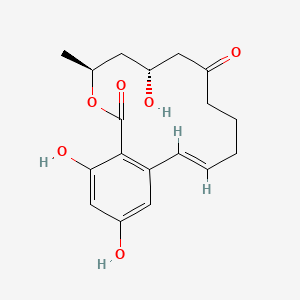
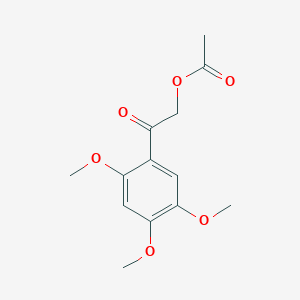

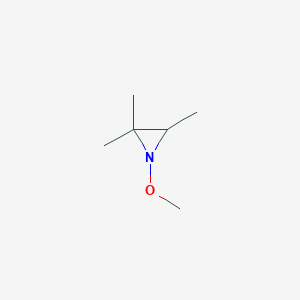
![1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-](/img/structure/B14663804.png)
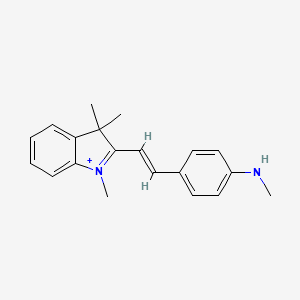


![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
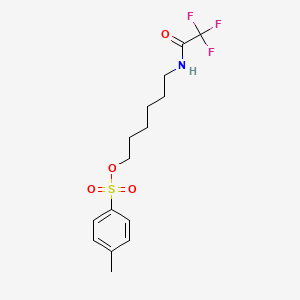
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
